molecular formula C17H12N2O B1584338 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 844-25-7

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No.: B1584338
CAS No.: 844-25-7
M. Wt: 260.29 g/mol
InChI Key: HIRCCKPODGFADB-UHFFFAOYSA-N
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Description

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile is an organic compound with the molecular formula C17H12N2O It is a derivative of isoquinoline, featuring a benzoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile typically involves the condensation of isoquinoline derivatives with benzoyl cyanide under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is usually purified through recrystallization or chromatography techniques to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids or bases are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Benzoylisoquinoline: Similar in structure but lacks the carbonitrile group.

    1-Benzoyl-1,2-dihydroisoquinoline: Similar but with a different substitution pattern on the isoquinoline ring.

    2-Benzoyl-1,2,3,4-tetrahydroisoquinoline: Similar but with additional hydrogen atoms on the isoquinoline ring.

Uniqueness: 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile is unique due to the presence of both the benzoyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-benzoyl-1H-isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-11,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRCCKPODGFADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282323
Record name 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

844-25-7
Record name 844-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 844-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYL-1,2-DIHYDRO-1-ISOQUINOLINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile useful in organic synthesis?

A1: this compound is a versatile building block in organic synthesis. Its reactivity stems from the presence of both a nucleophilic center (C1) and an electrophilic center (the carbonyl group). This allows it to undergo a wide range of reactions, including alkylations, cycloadditions, and rearrangements, leading to various complex heterocyclic structures. [, , , , , , , ]

Q2: Can you provide an example of this compound's use in cycloaddition reactions?

A2: Absolutely. Research shows that this compound readily participates in [4+2] cycloaddition reactions with various dienophiles. For example, it reacts with 2-arylidene-3(2H)-benzofuranones to yield spiro[pyrrole-3,2′-3(2H)-benzofuranones]. These spiro compounds can be further manipulated to access structurally diverse chromenopyrrole derivatives. [, ]

Q3: How does the reaction environment affect the outcome when using this compound as a reactant?

A3: The reaction conditions significantly influence the product distribution. For instance, treating the spiro compounds derived from the [4+2] cycloaddition with acid leads to the formation of tetrasubstituted pyrroles. In contrast, refluxing in DMF yields compounds derived from chromenopyrroles. []

Q4: Are there methods to enhance the efficiency of reactions involving this compound?

A4: Yes, studies have shown that using phase-transfer catalysis in conjunction with ultrasonic irradiation can significantly improve reaction yields and reduce reaction times in alkylation reactions of this compound. []

Q5: What spectroscopic techniques are typically employed to characterize the products obtained from reactions involving this compound?

A5: 1H NMR spectroscopy is commonly used to elucidate the regio- and stereochemistry of the products. Additionally, X-ray crystallography can be employed to confirm the structure of key intermediates and products. [, ]

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